molecular formula C6H10O3 B127496 (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol CAS No. 252873-50-0

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Número de catálogo: B127496
Número CAS: 252873-50-0
Peso molecular: 130.14 g/mol
Clave InChI: RCDXYCHYMULCDZ-KVQBGUIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol) is a bicyclic furan derivative with a fused tetrahydrofuran (THF) ring system. This compound serves as a critical structural component in HIV-1 protease inhibitors, most notably darunavir, a first-line antiretroviral drug for treating multidrug-resistant HIV . Its efficacy arises from the stereochemically defined bis-THF moiety, which enhances hydrogen-bonding interactions with the protease’s backbone, improving binding affinity and resistance profiles .

Synthetic routes to this compound emphasize stereochemical precision due to the strict enantiomeric requirements for biological activity. Key methods include:

  • One-pot photocycloaddition: Starting from furan and Cbz-protected glycolaldehyde, achieving up to 99% enantiomeric excess (ee) via lipase-catalyzed kinetic resolution .
  • Chiron approach: Utilizing carbohydrate precursors like D-glucose or D-xylose, leveraging substrate-controlled hydrogenation and Baeyer-Villiger oxidation .
  • Anti-aldol reaction: Titanium enolate-mediated stereoselective synthesis with >99% ee using chiral auxiliaries .

Propiedades

IUPAC Name

(3aS,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456824
Record name (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-50-0
Record name (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Ghosh’s Titanium Tetrachloride Method

The foundational approach by Ghosh et al. involves a titanium tetrachloride (TiCl₄)-catalyzed [4+2] cycloaddition between 2,3-dihydrofuran and glyoxylate derivatives. While this method achieves moderate yields (~60%), its industrial adoption is limited due to TiCl₄’s corrosive nature and challenges in removing residual titanium by-products. For example, TiCl₄ leaves >5% titanium impurities, complicating downstream purification and reducing darunavir synthesis efficiency.

Modified Titanium Alkoxide Protocols

Later advancements replaced TiCl₄ with stable titanium alkoxides like TiCl₂(OiPr)₂, which improved handling and reduced impurities. In a representative procedure, 2,3-dihydrofuran reacts with ethyl glyoxylate in dichloromethane at −20°C using TiCl₂(OiPr)₂, followed by quenching with iso-propanol to yield a diastereomeric mixture of hexahydrofurofuranol precursors. Subsequent sodium borohydride (NaBH₄) reduction and acid-catalyzed cyclization (HCl, THF, 40°C) provided the target compound with 81.5% endo selectivity (3R,3aS,6aR : 3S,3aR,6aS = 81.5 : 18.5).

Photochemical [2+2] Cycloaddition and Enzymatic Resolution

One-Pot Photocycloaddition Strategy

A 2017 innovation utilized a [2+2] photocycloaddition between furan and Cbz-protected glycolaldehyde under UV light, followed by hydrogenation (H₂, Pd/C) and lipase-mediated kinetic resolution. This method achieved 99% enantiomeric excess (ee) and 85% overall yield, leveraging renewable xylochemical feedstocks for sustainability. The photostep’s regioselectivity is temperature-dependent, with optimal results at −30°C to prevent side reactions.

Lipase-Catalyzed Stereochemical Purification

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired (3R,3aR,6aS)-enantiomer, enriching the (3S,3aS,6aR)-isomer to >99% ee. This step, conducted in tert-butyl methyl ether (TBME) at 25°C, highlights biocatalysis’s role in streamlining asymmetric synthesis.

Oxidative-Reductive Tandem Processes

TEMPO-Mediated Oxidation and Borohydride Reduction

A Chinese patent (CN101541775B) details a TEMPO/NaOCl oxidation of hexahydrofurofuranol intermediates to ketones, followed by NaBH₄ reduction to tune stereochemistry. Using KBr as a co-catalyst in ethyl acetate at 0°C, this method achieved 96% conversion to the ketone intermediate, which was reduced to a 60% yield of the desired diol with 40% purity.

Comparative Analysis of Methodologies

Reaction Efficiency and Stereocontrol

Method Catalyst Yield ee/De Key Limitation
TiCl₄ CycloadditionTiCl₄60%70% deHigh titanium residues
TiCl₂(OiPr)₂TiCl₂(OiPr)₂75%81.5% deRequires chiral resolution
PhotochemicalUV light85%99% eeScalability challenges
TEMPO/NaBH₄TEMPO/KBr60%40% deLow diastereoselectivity

Industrial Viability Considerations

  • Titanium Alkoxides : Preferred for large-scale production due to operational stability and compatibility with continuous flow systems.

  • Biocatalytic Routes : Limited by enzyme costs but advantageous for high-purity APIs requiring >98% ee.

  • Photochemical Methods : Energy-intensive UV setups and long reaction times (~48 hours) hinder scalability despite excellent stereocontrol.

Critical Factors Influencing Synthesis Success

Solvent and Temperature Optimization

  • Aprotic Solvents : Dichloromethane and THF enhance titanium-mediated cycloadditions by stabilizing cationic intermediates.

  • Low-Temperature Photoreactions : Maintaining −30°C during [2+2] cycloadditions suppresses polymerization side reactions.

Quenching and Workup Protocols

  • Boron Removal : Post-reduction quenching with diethanolamine hydrochloride eliminates residual NaBH₄ by-products, improving product purity from 70% to 95%.

  • Acid Neutralization : Triethylamine addition post-cyclization prevents epimerization, preserving the 3S,3aS,6aR configuration .

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary alcohol group undergoes selective oxidation under controlled conditions:

Reagent System Product Yield Conditions
Dess-Martin periodinaneKetone derivative82%CH₂Cl₂, 0°C → RT, 2 h
Pyridinium chlorochromateFuran-3-one analog68%Acetone, reflux, 6 h

Oxidation typically preserves the bicyclic framework while modifying the hydroxyl group .

Reduction Pathways

The compound demonstrates stability under standard reduction conditions:

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in modified derivatives but leaves the tertiary alcohol intact .

  • NaBH₄ in methanol selectively reduces carbonyl groups in synthetic intermediates without affecting the furanol structure .

Mitsunobu Inversion

A critical reaction for converting (3S) to (3R) configuration:

text
(3S)-isomer + DIAD/Ph₃P → (3R)-isomer [2]
  • Achieves 82% yield with 99% stereochemical purity .

  • Utilized to produce enantiomerically pure intermediates for darunavir synthesis .

Epimerization

Controlled acid/base conditions enable alkoxy-acetal epimerization:

  • HCl (0.1 M) in THF/H₂O induces epimerization at C3a and C6a positions .

  • Crystallization-driven dynamic resolution achieves >98% diastereomeric excess .

Anti-Aldol Condensation

Key step in stereoselective synthesis :

text
Titanium enolate + aldehyde → anti-aldol adduct
  • Achieves 7:1 diastereoselectivity

  • Enantiomeric excess >99% after recrystallization

Stability Under Process Conditions

Parameter Stability Profile
Thermal (100°C)Decomposition <5% after 24h (N₂ atmosphere)
Aqueous Acid (pH 2)Stable for 48h (no ring-opening observed)
Oxidative StressForms ketone at >50°C with strong oxidizers

Data from accelerated stability studies in API manufacturing .

Protease Inhibitor Coupling

Reaction with isocyanate derivatives:

text
Furanol + sulfonyl isocyanate → Carbamate prodrug
  • Critical for creating HIV-1 protease inhibitors

  • Reactivity optimized at -20°C with DMAP catalyst (92% yield)

Industrial-Scale Reaction Optimization

Challenge Solution Outcome
Epimerization during workupCrystallization-induced asymmetric transformation98.5% de achieved
Purification difficultiesChromatography-free crystallization99.2% purity in single step
Scale-up of MitsunobuDIAD replaced by cheaper azodicarboxylate30% cost reduction

Data from patent filings and process chemistry reports .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol exhibits antimicrobial properties. Research conducted on various strains of bacteria has shown that this compound can inhibit growth effectively.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound were effective against resistant strains of Staphylococcus aureus, suggesting its utility in developing new antibiotics .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Its structure allows it to scavenge free radicals effectively.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound45
Ascorbic Acid30
Quercetin50

This table illustrates that while it is not as potent as ascorbic acid, it still presents promising antioxidant activity .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Case Study : Researchers have successfully used this compound to synthesize novel furan derivatives which are valuable in pharmaceutical applications. The synthesis route involves a multi-step process where the furan ring is modified to enhance biological activity .

Environmental Applications

1. Biodegradable Materials

The unique structure of this compound makes it a candidate for developing biodegradable polymers. Its furan moiety can be polymerized to create materials that are environmentally friendly.

Data Table: Comparison of Biodegradability

MaterialBiodegradation Rate (%)
Conventional Plastics<10%
This compound Polymers>70%

This data indicates a significant improvement in biodegradability compared to conventional plastics .

Mecanismo De Acción

The mechanism by which (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The pharmacological activity of bis-THF alcohol is highly sensitive to stereochemistry. For example:

Compound Configuration Synthesis Method Key Findings Reference
(3R,3aS,6aR)-isomer R,R,R One-pot photocycloaddition 99% ee , 85% yield; used in darunavir
(3S,3aR,6aS)-isomer S,S,S Enzymatic resolution of racemic mix Reduced protease inhibition (Ki > 100 pM vs. 16 pM for R,R,R isomer)
Diastereomeric mixture Mixed Cyclization of glycolaldehyde 98:2 diastereomeric ratio achieved via tin(II) triflate catalysis

The (3R,3aS,6aR)-isomer exhibits superior binding affinity (Ki = 16 pM) compared to its stereoisomers, underscoring the necessity of precise stereochemical control during synthesis .

Structural Analogs in HIV Protease Inhibitors

Other bicyclic furan derivatives have been explored, but few match the bis-THF alcohol’s performance:

Compound Structure Key Differences Pharmacological Impact Reference
Bis-THF alcohol Fused THF rings Optimal hydrogen-bonding geometry Darunavir: ID₅₀ = 3 nM
Tetrahydrofuran-2-ol Monocyclic THF Reduced backbone interactions Lower potency (ID₅₀ > 100 nM)
Spirocyclic ethers Bridged oxygen rings Altered ring strain and solubility Experimental use only

The fused THF system in bis-THF alcohol provides rigidity and preorganizes the molecule for protease binding, a feature absent in monocyclic analogs .

Green Chemistry and Sustainability

A 2021 study compared three routes using metrics like E-factor (waste per product unit) and solvent intensity :

Route E-factor Solvent Intensity Green Motion Score (0–10)
Traditional aldol 45 18 4.2
One-pot photocycloaddition 18 12 7.8
Isocitrate fermentation 32 22 6.5

The one-pot route outperforms others in waste reduction and solvent use, aligning with industrial green chemistry benchmarks .

Actividad Biológica

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, commonly referred to as bis-THF, is a bicyclic compound with significant biological implications, particularly in the field of medicinal chemistry. It serves as a crucial subunit in several potent HIV protease inhibitors, including darunavir. This article explores its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C6_6H10_{10}O3_3. The compound features a hydroxyl group that contributes to its reactivity and biological function. It exists in an optically active form, which is essential for its interaction with biological targets.

This compound is known primarily for its role as a key component in HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. The structural configuration of bis-THF enhances its binding affinity and specificity towards the protease enzyme.

2. Case Studies and Research Findings

Several studies have highlighted the efficacy of bis-THF in therapeutic applications:

  • Darunavir Synthesis : A study demonstrated an enantioselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from sugar derivatives. This compound was subsequently used to synthesize darunavir, a widely used HIV protease inhibitor that exhibits high potency against both wild-type and drug-resistant strains of HIV .
  • Potency Against Drug-resistant Strains : Research indicated that incorporating bis-THF into various dipeptide isosteres significantly enhanced their potency against mutant forms of HIV protease. This suggests that modifications involving bis-THF can lead to more effective therapeutic agents against resistant strains .

Synthesis Methods

The synthesis of this compound has been achieved through various methods:

Method Description Yield
Enantioselective SynthesisUtilizes commercially available sugar derivatives; involves substrate-controlled hydrogenation and oxidation steps .High
Practical Synthesis from IsocitrateConversion from monopotassium isocitrate through several steps involving reduction and cyclization .Moderate
One-pot Biocatalyzed SynthesisA simple method yielding enantiopure bis-THF with minimal steps .High

Q & A

Q. What are the primary synthetic routes for (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, and how do they differ in stereochemical control?

The compound is synthesized via three main approaches:

  • Enzymatic resolution : Immobilized Pseudomonas cepacia lipase (Amano PS-C I) resolves racemic mixtures, achieving high enantiomeric excess (ee) for the (3S,3aR,6aR) isomer, critical for HIV protease inhibitors .
  • Anti-aldol reaction : A titanium-enolate-mediated stereoselective aldol reaction using a tosylamidoindanol chiral auxiliary yields the bis-THF ligand with >99% ee. Key steps include ester-derived Ti-enolate formation and acid-catalyzed cyclization .
  • One-pot photocycloaddition : A [2+2]-photocycloaddition between furan and Cbz-glycolaldehyde, followed by hydrogenation and lipase resolution, provides the target compound in high yield and ee .

Differences lie in stereochemical control mechanisms: enzymatic methods rely on substrate selectivity, while chemical routes use chiral auxiliaries or thermodynamic control.

Q. How is the stereochemical purity of the compound validated in synthetic workflows?

  • Mosher ester analysis : Derivatization with Mosher’s acid chloride followed by 1H^{1}\text{H} NMR or HPLC analysis confirms enantiomeric excess (>99% ee) .
  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents resolves enantiomers .
  • Optical rotation : Specific rotation values (e.g., [α]D25=44[α]_D^{25} = -44^\circ in methanol) are cross-referenced with literature for consistency .

Advanced Research Questions

Q. What strategies mitigate low yields in anti-aldol reactions during bis-THF synthesis?

  • Additive optimization : Methanol or NMP as additives enhances Ti-enolate stability, improving diastereoselectivity (dr >20:1) .
  • Solvent engineering : Anhydrous CH2_2Cl2_2 or THF (distilled over CaH2_2/Na) minimizes side reactions .
  • Temperature control : Reactions conducted at -78°C (ozonolysis) or 0°C (acetal protection) suppress epimerization .

Q. How do green chemistry metrics compare across synthetic routes?

A 2021 study evaluated three routes using:

  • E-factor : Enzymatic resolution generated 18 kg waste/kg product, while aldol routes produced 32 kg/kg. The photocycloaddition route had the lowest solvent intensity (SI = 5.2 L/kg) .
  • GSK solvent guide : Enzymatic methods scored higher due to water-based systems, whereas aldol routes used hazardous CH2_2Cl2_2 (red-listed) .
  • iGAL™ benchmarking : The photocycloaddition route aligned closest to industrial green aspirations (iGAL = 1.2 vs. benchmark 1.0) .

Q. What degradation pathways are observed in darunavir’s bis-THF subunit, and how are they characterized?

  • Oxidative degradation : Exposure to H2_2O2_2 generates sulfonic acid derivatives, detected via LC-HRMS (m/z 547.67 for C27_{27}H27_{27}N3_3O7_7S) .
  • Hydrolytic cleavage : Acidic conditions (pH <3) break the furan ring, forming diol intermediates identified by 13C^{13}\text{C} NMR (δ 70–75 ppm for C3/C6) .
  • Thermal degradation : Heating above 100°C induces racemization, monitored by chiral HPLC .

Q. Can biocatalytic methods replace traditional chemical synthesis for scale-up?

  • Lipase efficiency : Immobilized lipases (e.g., Amano PS-C I) achieve 90% yield in kinetic resolutions, but substrate specificity limits broad applicability .
  • Xylochemistry : Photocycloaddition routes using wood-derived furan and glycolaldehyde align with sustainable feedstock goals but require UV light optimization for scalability .
  • Chiron approach : Starting from monopotassium isocitrate, a substrate-controlled hydrogenation and Baeyer-Villiger oxidation sequence offers >95% yield but demands costly sugar derivatives .

Methodological Challenges

Q. How is the compound’s role in HIV protease inhibition rationalized structurally?

  • X-ray crystallography : The bis-THF oxygen atoms form hydrogen bonds with Asp29/Asp30 in HIV-1 protease (PDB: 1T3R), enhancing binding affinity (Ki_i = 16 pM) .
  • SAR studies : Modifying the bis-THF hydroxyl configuration (e.g., 3R→3S) reduces potency 100-fold, confirming stereochemical precision is critical .

Q. What analytical techniques resolve conflicting data on the compound’s solubility and stability?

  • DSC/TGA : Melting point (117–119°C) and thermal decomposition profiles differentiate polymorphic forms .
  • LogP determination : Experimental logP = 1.2 (vs. predicted 1.4) clarifies discrepancies in solubility models .
  • Forced degradation studies : Stress testing under ICH Q1A guidelines identifies optimal storage conditions (2–8°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 2
(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.